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Abstract
The immobilization of ligands via Histidine-tags (His-tags) on Nitrilotriacetic Acid (NTA) sensor

chips represents a cornerstone technique in label-free interaction analysis. Unlike covalent

amine coupling, NTA functionalization offers reversibility, allowing the sensor surface to be

regenerated and reused hundreds of times. However, the non-covalent nature of the NTA-Ni²⁺-

His interaction introduces specific challenges: baseline drift, metal ion leaching, and non-

specific binding. This guide provides a rigorous, field-proven protocol for functionalizing SPR

chips with NTA, optimizing the capture of His-tagged proteins, and ensuring kinetic data

integrity.

Mechanism of Action
The NTA sensor surface functions through Immobilized Metal Affinity Chromatography (IMAC)

principles miniaturized for SPR.

The Surface: The gold sensor is coated with a carboxymethylated dextran matrix. NTA

(Nitrilotriacetic acid) is covalently attached to this matrix.[1][2][3]
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Activation: NTA is a tetradentate chelator. When loaded with Nickel ions (Ni²⁺), it occupies

four of the six coordination sites of the nickel ion.

Capture: The remaining two coordination sites are accessible to imidazole rings on Histidine

residues. A poly-histidine tag (His6 or His10) on the ligand protein provides high-affinity,

cooperative binding to these sites.

Visualization: The Molecular Assembly
The following diagram illustrates the structural hierarchy of a functionalized NTA chip.
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Figure 1: Structural assembly of the NTA-Ni²⁺-His capture system. The critical reversible link

occurs between the Ni²⁺ ion and the His-tag.
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To ensure reproducibility, use high-purity reagents. Trace metal contamination in buffers can

ruin NTA performance.

Reagent Specification Purpose

Running Buffer
HBS-P+ (10 mM HEPES, 150

mM NaCl, 0.05% P20, pH 7.4)

Standard physiological buffer.

Avoid chelators (EDTA) >50

µM.[3]

Nickel Solution 0.5 mM NiCl₂ in water Activates the NTA surface.[4]

Regeneration Sol. 350 mM EDTA (pH 8.[4]3)
Strips Ni²⁺ and Ligand,

resetting the chip.

Wash Solution 3 mM EDTA in Running Buffer
Removes loosely bound Ni²⁺

immediately after loading.

Surface
Sensor Chip NTA (e.g., Cytiva,

Bio-Rad, XanTec)

Pre-functionalized commercial

chips are recommended over

self-assembly.

Experimental Protocol: The Capture Cycle
This protocol describes the "Capture Coupling" workflow. Unlike covalent immobilization, this

cycle is repeated for every analyte injection.

Phase 1: System Preparation
Dock the Chip: Insert the NTA chip and prime the system with HBS-P+ running buffer.

Temperature: Set analysis temperature to 25°C.

Conditioning (New Chips Only):

Inject 350 mM EDTA (1 min, 30 µL/min) to remove any trace metals from manufacturing.

Inject 0.5 mM NiCl₂ (1 min).

Inject 350 mM EDTA again.[4][5]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://gels.yilimart.com/Assets/Images/doc/file/BR100532_INSTRUCTION_01.PDF
https://cdn.cytivalifesciences.com/api/public/content/digi-36750-pdf
https://cdn.cytivalifesciences.com/api/public/content/digi-36750-pdf
https://cdn.cytivalifesciences.com/api/public/content/digi-36750-pdf
https://www.biocat.com/uploads/openspr-nta-sensor-ligand-recapture.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Why? This "cleaning cycle" ensures the NTA matrix is active and consistent.

Phase 2: The Run Cycle (Repeated for each
concentration)
The following workflow must be programmed into the method editor.

Start Cycle
1. Load Nickel

(0.5 mM NiCl₂, 60s)

2. Wash
(3 mM EDTA, 30s)Remove loose Ni

3. Ligand Capture
(His-Protein, 2-10 µg/mL)

4. Analyte Injection
(Association/Dissociation)

5. Regeneration
(350 mM EDTA, 60s)Next Cycle

Click to download full resolution via product page

Figure 2: The standard NTA-SPR experimental loop. Note that the Ligand is freshly captured

for every single analyte injection.

Detailed Steps:

Nickel Loading: Inject 0.5 mM NiCl₂ for 60 seconds at 10 µL/min.

Extra Wash: Inject Running Buffer + 3 mM EDTA for 30 seconds.

Expert Insight: This step is critical.[6] It removes weakly bound Nickel ions that would

otherwise leach during the assay, causing baseline drift.

Ligand Capture: Inject His-tagged ligand (approx. 10-50 nM) for 60-180 seconds.

Target: Aim for a Capture Level (

) of 50–200 RU for kinetics. Do not saturate the surface (>1000 RU) unless doing
concentration analysis, as this causes mass transport limitations.

Stabilization: Wait 60 seconds with buffer flow to allow the baseline to stabilize.

Analyte Injection: Inject analyte (various concentrations).[6][7]
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Regeneration: Inject 350 mM EDTA for 60 seconds at 30 µL/min. This strips the Ni²⁺ and the

protein, leaving the bare NTA surface.

Optimization & Troubleshooting (The "Expertise"
Pillar)
Controlling Baseline Drift
The NTA-His bond is not covalent; it has a natural off-rate (

). This causes the ligand to slowly detach, appearing as a negative slope (drift) in the
sensorgram.

Solution 1: Double Referencing (Mandatory).

Use a Reference Channel (Fc1) that is loaded with Ni²⁺ but no ligand.

Subtract the Fc1 signal from the Active Channel (Fc2).

Subtract a "Buffer Blank" injection (0 concentration analyte) from the resulting curve.

Result: This mathematical subtraction eliminates the drift artifact.

Solution 2: Covalent "Locking" (Amine Coupling).[3]

If drift is too high (>10 RU/min), you can covalently crosslink the protein after capture.

Protocol: Capture Ligand

Inject EDC/NHS (60s)

Inject Ethanolamine (60s).

Trade-off: The chip is no longer regenerable/reversible.

Non-Specific Binding (NSB)
If the analyte binds to the NTA surface or the Nickel itself:
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Add Imidazole: Supplement the running buffer with 5–10 mM Imidazole. This suppresses

weak, non-specific interactions between the analyte and the Ni²⁺.[7]

Add Surfactant: Ensure P20 (Tween 20) is at 0.05%.

Troubleshooting Matrix
Observation Probable Cause Corrective Action

Low Ligand Capture
His-tag is inaccessible or

degraded.

Move His-tag to opposite

terminus (N vs C). Check

protein quality.

High Drift Unstable His-Ni complex.

Use "Double Referencing".

Switch to High Affinity NTA

(e.g., Tris-NTA or NiHC chips).

Incomplete Regeneration Aggregated protein on surface.

Add 0.1% SDS or 500 mM

Imidazole to the EDTA

regeneration solution.

Rising Baseline (Negative

Control)
Analyte binds Ni²⁺.

Run a background cycle

without Ni²⁺ to confirm. Add

soluble NTA or Imidazole to

sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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